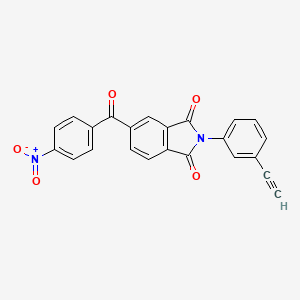![molecular formula C17H20O5 B5187161 propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5187161.png)
propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as PTCA, is a chemical compound that belongs to the family of coumarins. It is a synthetic compound that has been studied for its potential applications in scientific research.
作用機序
The mechanism of action of propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell proliferation, survival, and metabolism. propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate inhibits the activation of Akt and mTOR, which leads to the inhibition of cell proliferation and survival. It also induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of various proteins involved in cell proliferation, survival, and invasion. It also inhibits the activation of various signaling pathways involved in cancer progression. propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have anti-inflammatory and antioxidant effects as well.
実験室実験の利点と制限
One of the advantages of using propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments is its high purity and stability. It is also easy to synthesize and purify. However, one of the limitations of using propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One direction is to study its potential applications in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its potential as a therapeutic agent in combination with other drugs. propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can also be modified to improve its solubility and bioavailability. Finally, the mechanism of action of propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be further studied to identify new targets for cancer therapy.
Conclusion:
In conclusion, propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic compound that has potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway. propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, including its potential applications in other diseases and its use in combination with other drugs.
合成法
The synthesis of propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves the reaction of 3,4,8-trimethylcoumarin with propyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by column chromatography to obtain the pure compound.
科学的研究の応用
Propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in vitro and in vivo. propyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the migration and invasion of cancer cells.
特性
IUPAC Name |
propyl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-5-8-20-15(18)9-21-14-7-6-13-10(2)11(3)17(19)22-16(13)12(14)4/h6-7H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCRALLSJLWYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-YL)oxy]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)
![N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5187089.png)
![3-isobutyl-1-methyl-8-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5187092.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B5187095.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187104.png)
![2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5187109.png)

![4-(4-methoxyphenyl)-2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5187124.png)

![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5187153.png)

![(3-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5187172.png)